molecular formula C10H10ClNO3S2 B14435205 1-(1,3-Benzothiazole-2-sulfonyl)-3-chloropropan-2-ol CAS No. 76151-61-6

1-(1,3-Benzothiazole-2-sulfonyl)-3-chloropropan-2-ol

Cat. No.: B14435205
CAS No.: 76151-61-6
M. Wt: 291.8 g/mol
InChI Key: DZZBAEVBMQKJBL-UHFFFAOYSA-N
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Description

1-(1,3-Benzothiazole-2-sulfonyl)-3-chloropropan-2-ol is a chemical compound that features a benzothiazole ring substituted with a sulfonyl group and a chloropropanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-Benzothiazole-2-sulfonyl)-3-chloropropan-2-ol typically involves the reaction of 1,3-benzothiazole-2-sulfonyl chloride with 3-chloropropan-2-ol under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Benzothiazole-2-sulfonyl)-3-chloropropan-2-ol can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in the chloropropanol moiety can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The hydroxyl group in the chloropropanol moiety can be oxidized to form a ketone or aldehyde.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used in the presence of a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

    Oxidation: Products include ketones and aldehydes.

    Reduction: Products include sulfides.

Scientific Research Applications

1-(1,3-Benzothiazole-2-sulfonyl)-3-chloropropan-2-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme inhibition and protein modification due to its reactive sulfonyl group.

    Industry: It can be used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(1,3-Benzothiazole-2-sulfonyl)-3-chloropropan-2-ol involves its ability to react with nucleophiles, leading to the modification of biological molecules such as proteins and enzymes. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, thereby inhibiting their activity or altering their function. This reactivity makes it a valuable tool in biochemical research and drug development.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Benzothiazole-2-sulfonyl chloride
  • 1,3-Benzothiazole-2-sulfonyl fluoride
  • 1,3-Benzothiazole-2-sulfonyl amine

Uniqueness

1-(1,3-Benzothiazole-2-sulfonyl)-3-chloropropan-2-ol is unique due to the presence of both a sulfonyl group and a chloropropanol moiety, which confer distinct reactivity and potential applications. Compared to similar compounds, it offers a broader range of chemical transformations and interactions with biological molecules, making it a versatile compound in research and industrial applications.

Properties

CAS No.

76151-61-6

Molecular Formula

C10H10ClNO3S2

Molecular Weight

291.8 g/mol

IUPAC Name

1-(1,3-benzothiazol-2-ylsulfonyl)-3-chloropropan-2-ol

InChI

InChI=1S/C10H10ClNO3S2/c11-5-7(13)6-17(14,15)10-12-8-3-1-2-4-9(8)16-10/h1-4,7,13H,5-6H2

InChI Key

DZZBAEVBMQKJBL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)S(=O)(=O)CC(CCl)O

Origin of Product

United States

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